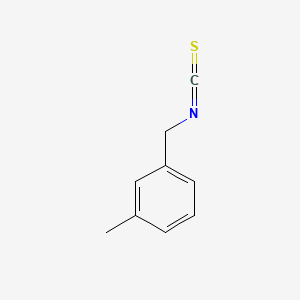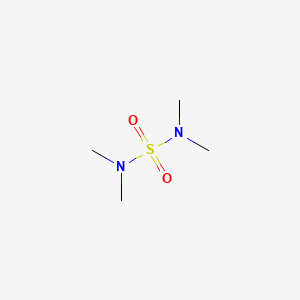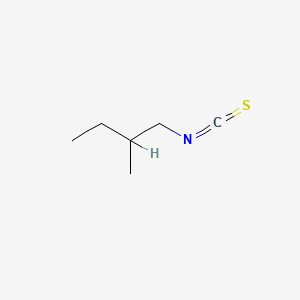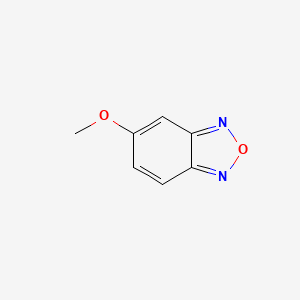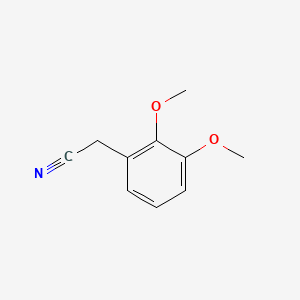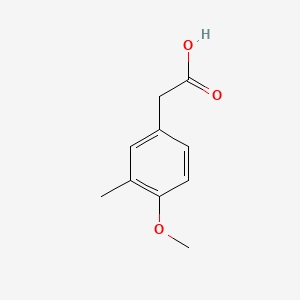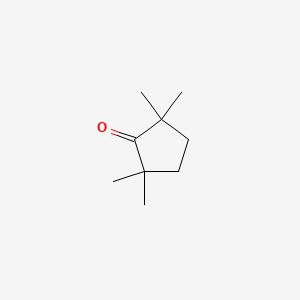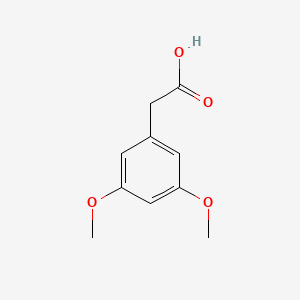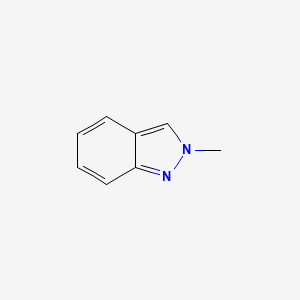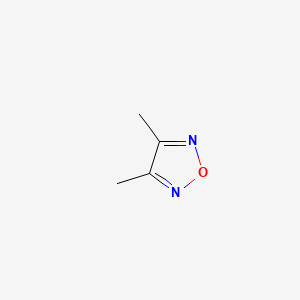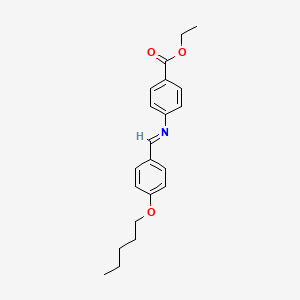
ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE is a synthetic compound belonging to the family of Schiff bases. It has the molecular formula C21H25NO3 and a molecular weight of 339.4281 . This compound is widely used in various fields, including medical, environmental, and industrial research.
科学的研究の応用
ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In industry, it is used in the production of various materials and chemicals.
準備方法
Synthetic Routes and Reaction Conditions: ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE can be synthesized through the esterification of p-aminobenzoic acid and the subsequent reaction with p-pentyloxybenzaldehyde. The reaction typically involves the use of alcohol as a solvent and a catalyst such as platinum oxide . The mixture is shaken with hydrogen until the desired product is formed, followed by filtration and recrystallization .
Industrial Production Methods: In industrial settings, the compound can be produced by the reduction of ethyl p-nitrobenzoate using ammonium sulfide, electrolytically, or with tin and alcoholic hydrochloric acid . The catalytic reduction procedure is often preferred for its convenience and efficiency .
化学反応の分析
Types of Reactions: ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen, platinum oxide, ammonium sulfide, and tin with alcoholic hydrochloric acid . The conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of ethyl p-nitrobenzoate yields ethyl p-aminobenzoate, which can then be further reacted to form ethyl p-(p-pentyloxybenzylidene)aminobenzoate .
作用機序
The mechanism of action of ethyl p-(p-pentyloxybenzylidene)aminobenzoate involves its interaction with molecular targets and pathways in the body. As an anesthetic, it acts as a blocker of nerve impulses by reducing the permeability of neuronal membranes to sodium ions . This action prevents the transmission of pain signals, making it effective for use in medical procedures.
類似化合物との比較
ETHYL 4-(4-PENTYLOXYBENZYLIDENEAMINO)BENZOATE can be compared to other similar compounds such as benzocaine, lidocaine, and novocaine. These compounds share similar anesthetic properties but differ in their chemical structures and specific applications . This compound is unique due to its specific molecular structure, which provides distinct advantages in certain applications.
List of Similar Compounds:- Benzocaine (Ethyl p-aminobenzoate)
- Lidocaine
- Novocaine (Diethylaminoethyl p-aminobenzoate)
特性
IUPAC Name |
ethyl 4-[(4-pentoxyphenyl)methylideneamino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-3-5-6-15-25-20-13-7-17(8-14-20)16-22-19-11-9-18(10-12-19)21(23)24-4-2/h7-14,16H,3-6,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZICUICLNBRNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37168-42-6 |
Source


|
| Record name | Ethyl p-(p-pentyloxybenzylidene)aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037168426 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B1295348.png)
![Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B1295350.png)
